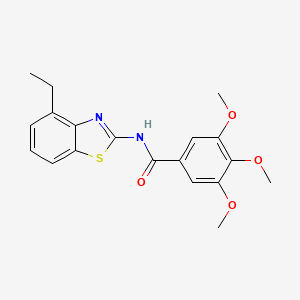

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAMXSLKNSMXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of 2-amino-4-ethylbenzothiazole with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antibacterial and antifungal agent.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity or interact with DNA and topoisomerase enzymes in the case of anticancer activity . These interactions lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides

- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides

- 2-(4-aminophenyl)benzothiazoles

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the 4-ethyl group on the benzothiazole ring and the 3,4,5-trimethoxybenzamide moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The compound features a benzothiazole moiety linked to a trimethoxybenzamide structure, which may contribute to its biological effects.

Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities, including:

- Anticancer Activity : Benzothiazole derivatives have been shown to inhibit tubulin polymerization, thus affecting cell division and exhibiting cytotoxic effects on cancer cells. This mechanism is crucial in the development of new anticancer agents .

- Antimicrobial Properties : Some studies suggest that benzothiazole compounds possess antimicrobial activities against various pathogens. The presence of the benzothiazole ring enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

Anticancer Activity

A study exploring the cytotoxic effects of various benzothiazole derivatives found that this compound exhibited significant activity against human cancer cell lines. The IC50 values for this compound were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound has potent cytotoxic effects on multiple cancer types.

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated activity against:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

- In Vivo Studies : A recent animal study evaluated the anticancer efficacy of this compound in mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Synergistic Effects : Another investigation focused on the combination of this compound with conventional chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity and reduced side effects when used in combination therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Coupling reactions : Reacting 3,4,5-trimethoxybenzoyl chloride with a substituted benzothiazole amine under anhydrous conditions.

- Condition optimization : Temperature (60–80°C), solvent choice (e.g., dichloromethane or DMF), and catalyst use (e.g., triethylamine) are critical for minimizing side products .

- Purification : Preparative HPLC or column chromatography is essential to achieve >95% purity, confirmed by NMR and mass spectrometry .

Q. How can researchers validate the structural identity of this compound?

- Analytical techniques :

- 1H/13C NMR : Confirm the presence of methoxy groups (δ 3.7–3.9 ppm), benzothiazole protons (δ 7.2–8.0 ppm), and amide NH signals (δ ~10–11 ppm) .

- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- HRMS : Validate molecular weight (e.g., m/z 413.15 for C21H23N2O4S) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- In vitro assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Evaluate interactions with acetylcholinesterase or kinases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Modifications :

- Benzothiazole moiety : Introduce halogens (e.g., fluorine) at the 4-ethyl position to enhance lipophilicity and target binding .

- Methoxy groups : Replace with -CF3 or -NO2 to alter electronic effects and metabolic stability .

- Amide linker : Substitute with thioamide or urea to modulate hydrogen-bonding interactions .

Q. What methodologies are effective for resolving contradictions in biological data (e.g., varying IC50 values across studies)?

- Standardization :

- Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., 48-hour MTT incubation) .

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. How can the mechanism of action be elucidated for this compound?

- In silico approaches :

- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., tubulin, EGFR kinase) .

- MD simulations : Assess binding stability over 100 ns trajectories with GROMACS .

- Experimental validation :

- Western blotting : Measure downstream protein expression (e.g., caspase-3 for apoptosis) .

- Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY conjugates) .

Q. What strategies mitigate challenges in crystallographic characterization of this compound?

- Crystallization : Use slow vapor diffusion with solvent systems like ethanol/water (7:3) at 4°C .

- Data collection : Employ synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures. Refine with SHELXL, focusing on anisotropic displacement parameters for the benzothiazole ring .

Methodological Considerations

Q. How should researchers address solubility limitations in biological assays?

- Solubilization : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes. Confirm stability via UV-Vis spectroscopy over 24 hours .

- Vehicle controls : Include DMSO-only controls to rule out solvent effects on cell viability .

Q. What analytical workflows are recommended for detecting degradation products?

- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12).

- LC-MS/MS : Identify degradants using a Q-TOF mass spectrometer and fragment ion analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.